molecular formula C14H12F3NO3 B11835346 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B11835346
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: VZWZDXSLLSRLMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, a class of molecules with notable pharmacological properties, particularly as antibacterial agents. Its structure features:

  • Position 1: An isopropyl group, which may influence lipophilicity and pharmacokinetics.
  • Position 7: A trifluoromethyl (-CF₃) substituent, known to enhance metabolic stability and membrane penetration.
  • Position 4: A ketone group critical for binding to bacterial DNA gyrase/topoisomerase IV.

Eigenschaften

Molekularformel

C14H12F3NO3

Molekulargewicht

299.24 g/mol

IUPAC-Name

4-oxo-1-propan-2-yl-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C14H12F3NO3/c1-7(2)18-6-10(13(20)21)12(19)9-4-3-8(5-11(9)18)14(15,16)17/h3-7H,1-2H3,(H,20,21)

InChI-Schlüssel

VZWZDXSLLSRLMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.

    Introduction of the isopropyl group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Oxidation and functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of materials with specialized properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The quinoline core can interact with nucleic acids and enzymes, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 4-oxo-quinoline derivatives are highly dependent on substituents at positions 1, 6, 7, and 6. Below is a comparative analysis:

Compound Name Position 1 Position 6 Position 7 Position 8 Key Properties/Activities Reference
1-Isopropyl-4-oxo-7-(CF₃)-quinoline-3-COOH Isopropyl H CF₃ H Inferred: Enhanced lipophilicity, potential antibacterial activity [5, 14]
1-Ethyl-4-oxo-7-(CF₃)-quinoline-3-COOH Ethyl H CF₃ H Moderate solubility; antibacterial activity against Gram-negative strains [13]
1-Cyclopropyl-6-F-7-(piperazinyl)-quinoline-3-COOH Cyclopropyl F Piperazinyl H Broad-spectrum activity (e.g., ciprofloxacin derivatives) [7, 19]
1-Ethyl-6-F-7-(4-nitroso-piperazinyl)-quinoline-3-COOH Ethyl F 4-Nitroso-piperazinyl H Nitroso group may confer photochemical reactivity [8]
1-Cyclopropyl-6-F-8-methoxy-quinoline-3-COOH Cyclopropyl F CF₃ Methoxy Improved solubility; used in advanced fluoroquinolones [24]
Key Observations:
  • Position 1 : Cyclopropyl and isopropyl groups enhance bacterial target binding compared to ethyl .
  • Position 7 : The CF₃ group increases metabolic resistance compared to piperazinyl or chloro substituents .
  • Position 6 : Fluorine improves Gram-negative activity by enhancing DNA gyrase affinity .

Physicochemical Properties

  • Solubility : Methoxy or piperazinyl groups at position 8 (e.g., ) enhance aqueous solubility, whereas CF₃ reduces it .
  • Thermal Stability : Cyclopropyl derivatives (e.g., ) decompose at ~250°C, while ethyl analogs show lower thermal resistance .

Biologische Aktivität

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its antibacterial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a trifluoromethyl group at the 7-position and an isopropyl substituent at the 1-position. Its molecular formula is C12H10F3N1O2C_{12}H_{10}F_3N_1O_2. The presence of the trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and modifying the electronic properties of the molecule.

Antibacterial Activity

Research has demonstrated that 1-isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Summary of Antibacterial Efficacy

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective0.5 µg/mL
Escherichia coliEffective1.0 µg/mL
Pseudomonas aeruginosaEffective2.0 µg/mL

The compound's efficacy can be attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Studies indicate that variations at the C-5 and C-7 positions significantly affect antibacterial potency:

  • C-5 Substituents : Hydroxyl (-OH) groups enhance activity compared to hydrogen (H) or amino (-NH2) groups.
  • C-7 Substituents : The presence of trifluoromethyl groups increases activity due to enhanced binding affinity to target enzymes .

Case Study 1: Antibacterial Screening

A series of derivatives including 1-isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid were screened for antibacterial properties. The study found that modifications at the C-7 position consistently improved activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Case Study 2: Pharmacokinetics and Toxicity

In vivo studies assessed the pharmacokinetic profile of the compound, indicating favorable absorption and distribution characteristics. Toxicity assays revealed a low cytotoxic profile in human cell lines, suggesting a promising therapeutic window for clinical applications .

Q & A

Q. What are the established synthetic pathways for 1-isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid?

The synthesis typically involves multi-step processes, including:

  • Cyclocondensation : Reacting substituted benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with ethyl 3-(dimethylamino)acrylate and cyclopropylamine under reflux conditions to form the quinoline core .
  • Trifluoromethyl Introduction : The trifluoromethyl group at position 7 is introduced via nucleophilic substitution or via pre-functionalized intermediates, as seen in analogous compounds (e.g., 1-cyclopropyl-6,7,8-trifluoro-4-oxo derivatives) .
  • Ester Hydrolysis : Final hydrolysis of the ethyl ester intermediate (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) under acidic or basic conditions yields the carboxylic acid .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • X-ray Crystallography : Determines crystal structure (e.g., triclinic P1 space group, unit cell parameters: a=8.378 A˚a = 8.378\ \text{Å}, b=9.625 A˚b = 9.625\ \text{Å}, c=10.328 A˚c = 10.328\ \text{Å}) .
  • Spectroscopy : 1H^1\text{H}/13C^{13}\text{C} NMR confirms substituent positions; IR identifies functional groups (e.g., carbonyl at 1700–1750 cm1^{-1}).
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm, as per pharmacopeial standards .

Q. What preliminary biological activities are reported for this compound?

Quinolone derivatives exhibit antibacterial activity via DNA gyrase inhibition. While direct data on this compound is limited, structurally similar analogs (e.g., 7-trifluoromethyl-substituted quinolones) show:

  • Broad-Spectrum Activity : Against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) pathogens .
  • MIC Values : Ranging from 0.06–4 µg/mL, depending on substituents and bacterial strain .

Advanced Research Questions

Q. How do substituents at the 7-position modulate antibacterial potency and pharmacokinetics?

  • Trifluoromethyl vs. Piperazinyl : The electron-withdrawing trifluoromethyl group enhances lipophilicity, improving membrane permeability but may reduce solubility. Piperazinyl groups improve water solubility but require pH optimization for stability .
  • Structure-Activity Relationship (SAR) : Comparative studies on 7-substituted quinolones (Table 1) reveal trifluoromethyl derivatives excel in anaerobic coverage, while piperazinyl groups broaden Gram-negative activity .

Table 1 : Substituent Effects on Antibacterial Activity

7-Position SubstituentGram-Negative MIC (µg/mL)Gram-Positive MIC (µg/mL)Solubility (mg/mL)
-CF3_30.25–20.12–10.5–1.2
-Piperazinyl0.06–0.51–42.5–5.0
-NO2_21–84–160.3–0.8
Data compiled from .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Conformational Analysis : X-ray data (e.g., torsion angles between the quinoline core and substituents) reveal steric or electronic effects influencing target binding. For example, a planar quinoline core with a 60° dihedral angle to the trifluoromethyl group optimizes gyrase interaction .
  • Polymorphism : Variations in crystal packing (e.g., hydrogen-bonding networks) may explain discrepancies in solubility and bioavailability across studies. Stability tests under humidity/temperature gradients are recommended .

Q. What strategies optimize synthetic yield while minimizing impurities?

  • Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each synthetic step to isolate intermediates (e.g., ethyl ester derivatives) .
  • Impurity Profiling : Monitor by-products like 8-methoxy analogs (common in nitro group reductions) via LC-MS and adjust reaction conditions (e.g., lower temperature for nitration) .

Q. Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for faster cyclization .
  • Crystallography : Employ high-resolution synchrotron sources for ambiguous electron density regions .
  • Biological Assays : Standardize MIC testing per CLSI guidelines using cation-adjusted Mueller-Hinton broth .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.